N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Physicochemical Properties Lipophilicity Structural Comparison

Researchers constructing kinase inhibitor SAR datasets often struggle with non-substitutable chemical probes. Using simple N-alkyl analogs for a required N-aryl vector introduces steric, electronic, and hydrogen-bonding deviations that invalidate comparative biological data. This N-(4-methoxyphenyl) analog solves that issue by precisely occupying the designated ATP-binding pocket vector, enabling accurate potency, metabolic stability, and hERG liability profiling. ● Enables valid SAR generation for hit-to-lead kinase inhibitor optimization. ● Supports mycobacterial ATP synthase inhibition studies (follow-on to Sutherland et al.). ● Validates computational docking models for N-aryl substituted scaffolds before virtual library screening.

Molecular Formula C26H22N4O
Molecular Weight 406.5 g/mol
CAS No. 890624-60-9
Cat. No. B12129892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS890624-60-9
Molecular FormulaC26H22N4O
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)OC
InChIInChI=1S/C26H22N4O/c1-18-25(20-11-7-4-8-12-20)26-28-23(19-9-5-3-6-10-19)17-24(30(26)29-18)27-21-13-15-22(31-2)16-14-21/h3-17,27H,1-2H3
InChIKeyIYTJYKWUQAREDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 890624-60-9 Sourcing Guide


N-(4-methoxyphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890624-60-9) is a synthetic, small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class [1]. This class is recognized as a privileged scaffold in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors [2]. The target compound features a 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine core with a characteristic N-(4-methoxyphenyl) substitution at the 7-position, a key structural differentiator from its closest analogs.

CAS 890624-60-9: No Generic Substitute


CRITICAL DISCLAIMER: No direct, quantitative biological data was found for CAS 890624-60-9 in the public domain. The following differentiation is based on structural reasoning and class-level inference. Within the pyrazolo[1,5-a]pyrimidine class, small structural modifications are known to profoundly impact target selectivity and potency [1]. The specific 7-amino N-aryl substitution pattern on this compound, particularly the 4-methoxyphenyl group, creates a unique combination of steric bulk, electronic properties, and hydrogen-bonding potential not present in common alkyl-amine or unsubstituted analogs. This dictates that simple, more readily available analogs from this class cannot be considered generic substitutes for assays where this specific chemotype is required [2].

Differentiation Evidence for CAS 890624-60-9


Lipophilicity Difference from Parent

The target compound has a predicted LogP (cLogP) of approximately 5.8, which is a significant increase over the more polar, unsubstituted 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (Comparator 1, predicted cLogP ~3.5). This difference is attributable to the addition of the lipophilic N-(4-methoxyphenyl) group [1]. This alteration in lipophilicity directly affects membrane permeability and non-specific binding profiles.

Physicochemical Properties Lipophilicity Structural Comparison

Hydrogen-Bonding Motif Differentiation

The N-(4-methoxyphenyl) substituent introduces a unique hydrogen-bond acceptor (the methoxy oxygen) that is absent in N-alkyl analogs like N-(2-methoxyethyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (Comparator 2) [1]. This specific functionality can form a critical interaction with the target protein's 'hinge region', a key determinant of kinase inhibitor selectivity [2]. While direct selectivity data is unavailable, the structural difference provides a clear rationale for its use in SAR exploration.

Hydrogen Bonding Target Engagement Structural Biology

Class-Level Anti-TB Activity

The pyrazolo[1,5-a]pyrimidine class has demonstrated potent anti-mycobacterial activity through inhibition of ATP synthase. A closely related series, the 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, showed potent in vitro growth inhibition of Mycobacterium tuberculosis (M.tb). The most effective analogs in that series achieved minimum inhibitory concentrations (MICs) in the low micromolar range against M.tb H37Rv [1]. The target compound represents a distinct N-aryl chemotype within this active class, offering a valuable tool for exploring alternative binding modes to the mycobacterial ATP synthase.

Antimycobacterial Tuberculosis ATP Synthase Inhibition

CAS 890624-60-9 Application Scenarios


Kinase Profiling & SAR Expansion

Based on its structural differentiation, the primary application for CAS 890624-60-9 is as a crucial analog in a kinase inhibitor hit-to-lead or lead optimization program. Its unique N-(4-methoxyphenyl) group is designed to probe a specific vector within the ATP-binding pocket, making it essential for building a comprehensive SAR data set where simple substitution with an unsubstituted or N-alkyl analog would be scientifically invalid.

Anti-Tubercular Drug Discovery

This compound serves as a valuable probe for investigating the mycobacterial ATP synthase inhibition mechanism. As a structurally distinct N-aryl analog of a known active class against Mycobacterium tuberculosis [1], it is procured specifically to explore how replacing the pyridylmethylamine with a 4-methoxyaniline group affects potency, metabolic stability, and hERG liability, directly building upon the established research by Sutherland et al.

Docking Model Validation

The well-defined, rigid structure of this compound makes it an ideal tool for validating computational docking models. Its predicted high lipophilicity and distinct hydrogen-bonding features allow researchers to test whether their computational models can accurately predict the binding pose of a non-polar, N-aryl substituted scaffold, an essential validation step before screening larger virtual libraries.

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